3-[(2-Oxo-1,2-diphenylethyl)amino]benzoic acid
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Overview
Description
3-[(2-Oxo-1,2-diphenylethyl)amino]benzoic acid is an organic compound with the molecular formula C21H17NO3 It is characterized by the presence of a benzoic acid moiety linked to an amino group, which is further connected to a 2-oxo-1,2-diphenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Oxo-1,2-diphenylethyl)amino]benzoic acid typically involves the reaction of 2-oxo-1,2-diphenylethylamine with benzoic acid derivatives under specific conditions. One common method includes the use of a condensation reaction where the amine group of 2-oxo-1,2-diphenylethylamine reacts with the carboxyl group of benzoic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Oxo-1,2-diphenylethyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .
Scientific Research Applications
3-[(2-Oxo-1,2-diphenylethyl)amino]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which 3-[(2-Oxo-1,2-diphenylethyl)amino]benzoic acid exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Oxo-1-naphthylidene)methylamino]benzoic acid
- 3-Amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino)benzoic acid
Uniqueness
3-[(2-Oxo-1,2-diphenylethyl)amino]benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .
Properties
CAS No. |
5397-56-8 |
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Molecular Formula |
C21H17NO3 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
3-[(2-oxo-1,2-diphenylethyl)amino]benzoic acid |
InChI |
InChI=1S/C21H17NO3/c23-20(16-10-5-2-6-11-16)19(15-8-3-1-4-9-15)22-18-13-7-12-17(14-18)21(24)25/h1-14,19,22H,(H,24,25) |
InChI Key |
GHTGNYOWLDGOGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)NC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
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